molecular formula C13H27NO3Si B8197058 2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B8197058
M. Wt: 273.44 g/mol
InChI Key: YHLSGWLXQQKNIP-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by the presence of a piperidine ring, a trimethylsilyl group, and a hydroxyethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 4-(2-hydroxyethyl)piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is utilized in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
  • Hydroxyethyl isobutyl piperidine carboxylate
  • Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

2-(Trimethylsilyl)ethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both a trimethylsilyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the piperidine ring enhances its biological activity, making it a promising candidate for drug development.

Properties

IUPAC Name

2-trimethylsilylethyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3Si/c1-18(2,3)11-10-17-13(16)14-7-4-12(5-8-14)6-9-15/h12,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLSGWLXQQKNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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